

Technical Support Center: Lopinavir/M-1 Metabolism and Quantification

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Compound of Interest

Compound Name: *Lopinavir Metabolite M-1*

Cat. No.: *B7826080*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lopinavir and its M-1 metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of lopinavir and where does the M-1 metabolite fit in?

Lopinavir is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2] This process involves oxidative metabolism, leading to the formation of several metabolites. The M-1 metabolite is one of the major C-4 oxidation products of lopinavir found in plasma.[2]

Q2: How does ritonavir impact the formation of lopinavir's M-1 metabolite?

Ritonavir is a potent inhibitor of the CYP3A4 enzyme.[1][3][4] By inhibiting CYP3A4, ritonavir significantly reduces the metabolism of lopinavir, leading to a substantial increase in lopinavir's plasma concentrations.[1] Consequently, the formation of all CYP3A4-mediated metabolites, including M-1, is effectively suppressed.[1] This "boosting" effect is the reason lopinavir is co-formulated with a low dose of ritonavir in the antiretroviral drug Kaletra™.

Q3: What is the clinical significance of ritonavir's inhibition of lopinavir metabolism?

The inhibition of lopinavir metabolism by ritonavir is a clinically beneficial drug-drug interaction. Lopinavir alone has poor oral bioavailability due to extensive first-pass metabolism.[1] By co-administration with ritonavir, lopinavir's plasma levels are increased, which enhances its antiviral efficacy.[1] For instance, in healthy volunteers, a single 400 mg dose of lopinavir results in a maximum plasma concentration of approximately 0.1 mg/ml; however, when co-administered with 50 mg of ritonavir, this increases to 5.5 mg/ml.[1]

Q4: Are there established methods for quantifying lopinavir and its M-1 metabolite?

Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous quantification of lopinavir and its metabolites in biological matrices like plasma.[5][6][7][8] These methods offer high sensitivity and selectivity.

Data Presentation

Table 1: Impact of Ritonavir on Lopinavir Pharmacokinetics

Parameter	Lopinavir Alone (400 mg)	Lopinavir (400 mg) + Ritonavir (50 mg)	Fold Change	Reference
Cmax	~0.1 µg/mL	5.5 µg/mL	~55-fold increase	[1]
AUC	Significantly lower	>100-fold increase	>100	

Table 2: In Vitro Inhibition of Lopinavir Metabolism by Ritonavir

Parameter	Value	Enzyme System	Reference
Ritonavir K _i for Lopinavir Metabolism	0.013 µM	Human Liver Microsomes	[9]
Ritonavir IC ₅₀ for CYP3A-mediated reactions	0.07 - 0.14 µM	Human Liver Microsomes	[3]

Experimental Protocols

Protocol 1: In Vitro Lopinavir Metabolism in Human Liver Microsomes (HLM)

This protocol is a general guideline for assessing the in vitro metabolism of lopinavir and the inhibitory effect of ritonavir.

1. Materials:

- Lopinavir
- Ritonavir
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) for LC-MS/MS analysis

2. Incubation Procedure:

- Prepare a stock solution of lopinavir and ritonavir in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) and lopinavir (final concentration, e.g., 1-10 μ M) in phosphate buffer at 37°C for 5 minutes.
- For inhibition studies, add ritonavir at various concentrations to the pre-incubation mixture.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Vortex and centrifuge to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Quantification of Lopinavir and M-1 in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of lopinavir and its M-1 metabolite. Specific parameters may need to be optimized for your instrument.

1. Sample Preparation (Protein Precipitation):

- To 100 μL of plasma sample, add 300 μL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Parameters:

- LC Column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18) is commonly used.[5]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase.[5]
- Ionization: Electrospray ionization (ESI) in positive mode.[5]
- Detection: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for Lopinavir

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Lopinavir	629.4	447.2	[8]
Lopinavir	629.6	155.2	[5]

Note: The optimal product ion and collision energy for M-1 would need to be determined experimentally by infusing a standard of the M-1 metabolite.

Troubleshooting Guides

Issue 1: Low or No Signal for Lopinavir or M-1

Potential Cause	Troubleshooting Step
Improper Sample Preparation	Ensure complete protein precipitation. Check for analyte loss during evaporation and reconstitution steps.
Poor Ionization	Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for positive ionization.
Incorrect MRM Transitions	Infuse a standard of lopinavir and M-1 to confirm the precursor and product ions and optimize collision energy and other MS parameters.
Analyte Degradation	Check the stability of lopinavir and M-1 in the matrix and during sample processing. Store samples appropriately (-80°C).

Issue 2: High Background Noise or Interfering Peaks

Potential Cause	Troubleshooting Step
Matrix Effects	Use a more rigorous sample clean-up method (e.g., solid-phase extraction - SPE). Adjust the chromatography to separate the analytes from interfering matrix components.
Contamination	Check solvents, reagents, and collection tubes for contamination. Run blank samples to identify the source of contamination.
Co-elution with other Metabolites	Optimize the LC gradient to achieve better separation of lopinavir, M-1, and other potential metabolites.

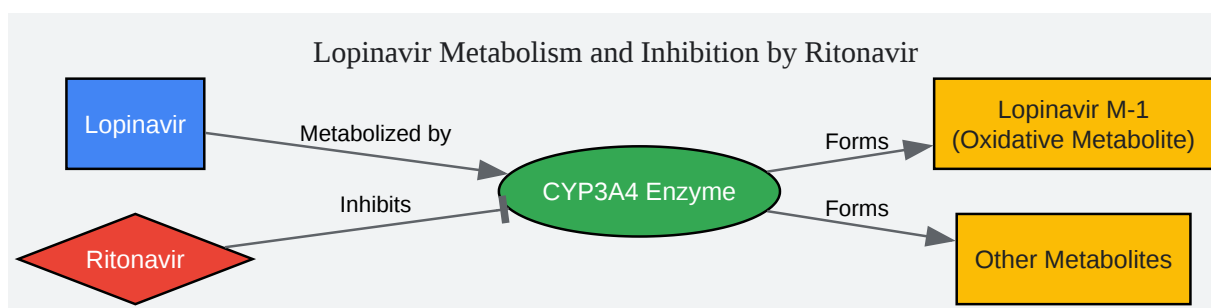
Issue 3: Poor Peak Shape (Tailing, Broadening)

Potential Cause	Troubleshooting Step
Column Overload	Dilute the sample or inject a smaller volume.
Secondary Interactions with Column	Ensure the mobile phase pH is appropriate for the analytes. Try a different column chemistry.
Column Degradation	Flush the column or replace it if it's old or has been used with many complex samples.

Issue 4: Inconsistent Results (Poor Precision and Accuracy)

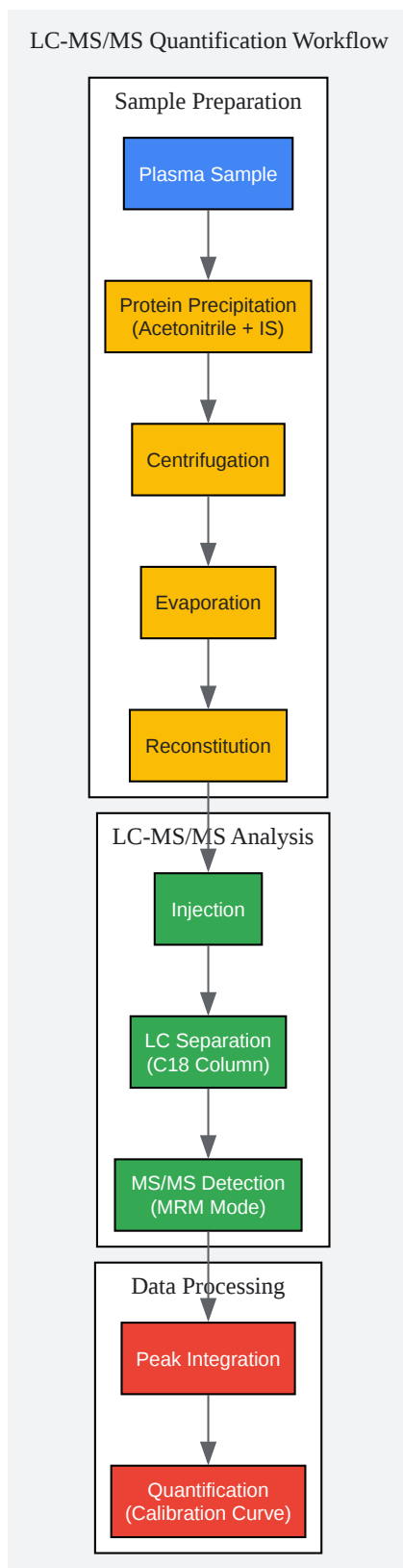
Potential Cause	Troubleshooting Step
Inaccurate Pipetting	Calibrate pipettes regularly.
Inconsistent Sample Preparation	Standardize all sample preparation steps. Use an internal standard to correct for variability.
Instrument Instability	Check for fluctuations in LC pressure and MS signal. Perform system suitability tests before each run.

Visualizations



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Caption: Lopinavir metabolism by CYP3A4 and its inhibition by ritonavir.



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Caption: General workflow for the quantification of lopinavir and M-1 by LC-MS/MS.

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